methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride
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Overview
Description
Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride typically involves the reaction of azetidine derivatives with benzoic acid derivatives. One common method includes the esterification of (S)-3-(azetidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2S)-azetidin-2-yl]benzoate: Similar structure but with a different substitution pattern on the benzoate ring.
Azetidin-2-yl-acetic acid methyl ester hydrochloride: Another azetidine derivative with different functional groups.
Uniqueness
Methyl (S)-3-(azetidin-2-yl)benzoate hydrochloride is unique due to its specific substitution pattern and the presence of both the azetidine ring and the benzoate ester. This combination of features can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[(2S)-azetidin-2-yl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8(7-9)10-5-6-12-10;/h2-4,7,10,12H,5-6H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHLRRFYOFMCRF-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@@H]2CCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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